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molecular formula C12H14O3 B8672765 3-[Hydroxy(phenyl)methyl]oxan-2-one CAS No. 113426-29-2

3-[Hydroxy(phenyl)methyl]oxan-2-one

Cat. No. B8672765
M. Wt: 206.24 g/mol
InChI Key: XSSOCUFIZBXQBV-UHFFFAOYSA-N
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Patent
US04690157

Procedure details

Employing a procedure which is similar to that described in Example I, benzaldehyde is reacted with δ-valerolactone to produce 2-(1-hydroxy-1-phenylmethyl)-δ-valerolactone. ##STR8##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]1(=[O:15])[O:14][CH2:13][CH2:12][CH2:11][CH2:10]1>>[OH:8][CH:1]([CH:10]1[CH2:11][CH2:12][CH2:13][O:14][C:9]1=[O:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCO1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(C1=CC=CC=C1)C1C(=O)OCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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